molecular formula C23H27N3O7 B2722472 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891125-81-8

3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2722472
CAS RN: 891125-81-8
M. Wt: 457.483
InChI Key: SBGWGTJZVKBQEY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with various methoxy and ethoxy substituents, as well as an oxadiazole ring. Benzamides and oxadiazoles are both significant classes of compounds in organic chemistry and have been widely used in various fields .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzamides and oxadiazoles participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acids and amines .

Scientific Research Applications

3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation, suggesting potential applications in the treatment of inflammatory diseases. Furthermore, this compound has been shown to protect against oxidative stress-induced neuronal damage, suggesting potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. In vitro studies have suggested that this compound inhibits the activation of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cell growth. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the metabolism of reactive oxygen species, suggesting potential antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects. Furthermore, this compound has been shown to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species and increasing antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several advantages for use in lab experiments. Firstly, this compound has a high purity and yield, making it easy to synthesize and use in experiments. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in various scientific research applications. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not fully understood, making it difficult to interpret experimental results. Additionally, this compound has not yet been extensively studied in vivo, limiting its potential applications in animal models.

Future Directions

There are several potential future directions for research on 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound, which will help to guide future research on its potential applications. Additionally, further studies are needed to investigate the potential anti-tumor and anti-inflammatory effects of this compound in vivo, which will help to determine its potential therapeutic applications. Furthermore, studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with benzoyl chloride to yield this compound. This synthesis method has been reported to yield high purity and high yields of this compound.

properties

IUPAC Name

3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-6-30-18-12-15(13-19(31-7-2)20(18)32-8-3)22-25-26-23(33-22)24-21(27)14-9-10-16(28-4)17(11-14)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWGTJZVKBQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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